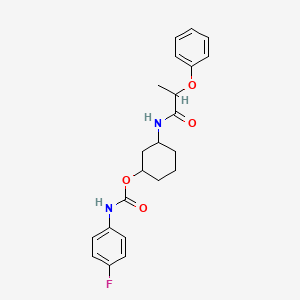

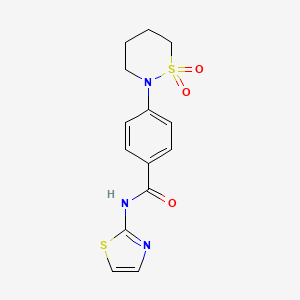

![molecular formula C20H25N5O4S B2543041 3-甲基-N-(3-(2-吗啉-5H-吡咯并[3,4-d]嘧啶-6(7H)-基)-3-氧代丙基)苯磺酰胺 CAS No. 2034370-10-8](/img/structure/B2543041.png)

3-甲基-N-(3-(2-吗啉-5H-吡咯并[3,4-d]嘧啶-6(7H)-基)-3-氧代丙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. Benzenesulfonamides have been extensively studied for their inhibitory activity against carbonic anhydrases, which are enzymes involved in many physiological processes . Additionally, they have been explored for their potential as antimycotic agents and as ligands for metal coordination . The specific compound , while not directly mentioned in the provided papers, likely shares some of the characteristics and biological activities of the compounds that are described.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various functional groups to the benzenesulfonamide core. For instance, the synthesis of pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as carbonic anhydrase inhibitors involves the addition of a pyrrolidinone moiety and the introduction of methyl or halogen groups . Similarly, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involves acetylation and methylation steps to introduce the desired substituents onto the pyrimidine ring . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate morpholino and pyrrolopyrimidinyl groups.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the introduction of dimethyl groups into the benzenesulfonamide ring can decrease binding affinity to carbonic anhydrase isoforms but increase selectivity towards a specific isoform . The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals π-π interactions and hydrogen-bonding interactions that contribute to the formation of a three-dimensional network . These structural features are important for the binding and activity of the compounds and would be relevant to the analysis of the compound .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the presence of a pyridyl group can facilitate the formation of hydrogen bonds with neighboring molecules, as seen in N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide . The reactivity of the compound would be influenced by the presence of the morpholino and pyrrolopyrimidinyl groups, which could affect its ability to form hydrogen bonds or interact with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a chloro group at the meta position of 2,6-dimethylbenzenesulfonamide derivatives can increase the affinity to carbonic anhydrases . The antimycotic activity of N-(5-pyrimidinyl)benzenesulfonamide derivatives is affected by the degree of methylation and the presence of NO2 or NH2 substituents . The physical and chemical properties of the compound would need to be determined experimentally, but its structure suggests it may have unique properties that could be relevant for biological applications.

科学研究应用

抗菌和抗肿瘤活性

合成和生物学评估: 合成了一系列 N-(2, 6-二甲氧基嘧啶-4-基)-4-(3-(芳基)硫脲基) 苯磺酰胺,并筛选了它们对结核分枝杆菌的活性。发现特定部分的引入显着提高了化合物的效力,证明了结构修饰在开发有效抗菌剂中的重要性 (Ghorab 等人,2017)。

抗肿瘤特性: 评估了衍生自 N-(5-嘧啶基)苯磺酰胺的具有各种取代基的化合物对淋巴细胞白血病 P388 的活性,但显示出可忽略或完全没有抗肿瘤活性。这突显了通过化学修饰实现所需生物活性的挑战 (Pecorari 等人,1987)。

酶抑制和抗氧化特性

酶抑制: 一项关于含有 1,3,5-三嗪部分的苯磺酰胺的研究揭示了它们对乙酰胆碱酯酶 (AChE)、丁酰胆碱酯酶 (BChE) 和酪氨酸酶的适度抑制活性。这些酶与神经退行性疾病和皮肤疾病有关,表明这些化合物具有潜在的治疗应用 (Lolak 等人,2020)。

抗氧化活性: 还使用各种分析方法评估了同一系列苯磺酰胺的抗氧化特性。虽然它们显示出中等到低活性,但这项研究有助于理解磺酰胺化合物中抗氧化活性的结构要求 (Lolak 等人,2020)。

新型合成方法和结构分析

- 杂环化合物合成: 关于新型吡咯并[2,3-d]嘧啶-5-基)-N,N-二甲基-苯磺酰胺衍生物合成的研究突出了磺酰胺化合物在生成不同杂环结构方面的多功能性。筛选了这些化合物的抗菌特性,展示了有机合成和药理筛选的交叉 (Hassan 等人,2009)。

属性

IUPAC Name |

3-methyl-N-[3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4S/c1-15-3-2-4-17(11-15)30(27,28)22-6-5-19(26)25-13-16-12-21-20(23-18(16)14-25)24-7-9-29-10-8-24/h2-4,11-12,22H,5-10,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVOHVCAOKONLME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)

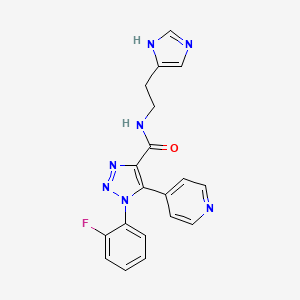

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)

![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)

![4-oxo-N-(o-tolyl)spiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2542964.png)

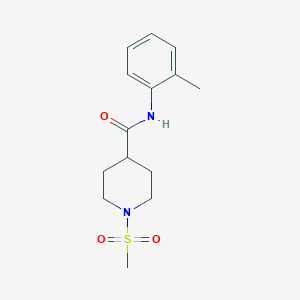

![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2542966.png)

![Ethyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)

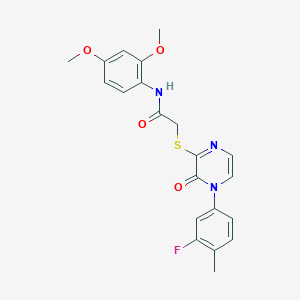

![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2542977.png)

![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)